molecular formula C7H6FN3 B189249 4-fluoro-1H-indazol-3-amine CAS No. 404827-78-7

4-fluoro-1H-indazol-3-amine

Cat. No. B189249
CAS RN: 404827-78-7
M. Wt: 151.14 g/mol
InChI Key: HTMNYSASBRVPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-fluoro-1H-indazol-3-amine” is a chemical compound that belongs to the class of indazole derivatives . Indazole derivatives are important heterocycles in drug molecules and have been used in clinical applications or clinical trials .


Synthesis Analysis

Indazole derivatives, including “4-fluoro-1H-indazol-3-amine”, can be synthesized by various methods. One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4-fluoro-1H-indazol-3-amine” is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .


Chemical Reactions Analysis

The chemical reactions of “4-fluoro-1H-indazol-3-amine” and its derivatives involve various processes. For instance, a Cu (OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles .

Scientific Research Applications

Antitumor Activity

“4-fluoro-1H-indazol-3-amine” derivatives have been extensively studied for their antitumor properties. These compounds have shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, certain derivatives have demonstrated selective cytotoxicity towards the K562 cell line, indicating potential as low-toxicity anticancer agents . The mechanism of action often involves inducing apoptosis and affecting the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway .

Enzyme Inhibition

Indazole derivatives, including “4-fluoro-1H-indazol-3-amine,” are known to act as effective enzyme inhibitors. They can bind to the hinge region of enzymes such as tyrosine kinases, which play a crucial role in signal transduction pathways. By inhibiting these enzymes, indazole derivatives can disrupt the proliferation of cancer cells and are being explored for the treatment of various cancers .

Radiopharmaceuticals

The fluorine-18 labeled derivatives of “4-fluoro-1H-indazol-3-amine” have been synthesized for use in positron emission tomography (PET) imaging. These compounds can help in the diagnosis and study of neurological disorders like Parkinson’s disease by targeting specific enzymes or receptors in the brain .

Antiproliferative Agents

Some “4-fluoro-1H-indazol-3-amine” derivatives exhibit significant antiproliferative activity. They have been found to inhibit the growth of various neoplastic cell lines at low concentrations, causing a block in the G0–G1 phase of the cell cycle. This suggests their potential use in developing new therapeutic agents for cancer treatment .

Biological Activity Modulation

Indazole compounds, including “4-fluoro-1H-indazol-3-amine,” have a wide range of biological activities. They have been used to modulate various biological processes due to their diverse pharmacological properties, such as anti-inflammatory, antibacterial, antidiabetic, and anti-osteoporosis activities .

Drug Development

The structural motif of “4-fluoro-1H-indazol-3-amine” is significant in drug development. Its presence in various marketed drugs highlights its importance in medicinal chemistry. Researchers continue to explore this compound for the development of new drugs with improved efficacy and reduced side effects .

Safety and Hazards

Safety measures for handling “4-fluoro-1H-indazol-3-amine” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

Indazole derivatives, including “4-fluoro-1H-indazol-3-amine”, have diverse biological activities and have attracted great attention in the field of medicinal chemistry . They could be a promising scaffold to develop effective and low-toxic anticancer agents .

properties

IUPAC Name

4-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMNYSASBRVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355874
Record name 4-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indazol-3-amine

CAS RN

404827-78-7
Record name 4-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-difluorobenzonitrile (3 g, 21.6 mmol) in anhydrous ethanol (50 mL) was added hydrazine hydrate (4.18 mL, 86 mmol). The reaction was heated at 90° C. under nitrogen for 4 hours. Reaction mixture was cooled to room temperature, treated with acetone (20 mL) and left to stand for 18 hours. The mixture was evaporated in-vacuo to yield an orange/brown solid which was partitioned between saturated aqueous sodium hydrogen carbonate solution and dichloromethane. The organic layer was passed through a hydrophobic frit and evaporated in-vacuo to yield a brown solid (4.58 g), which was absorbed onto Florisil (60-100 mesh), applied to a 100 g silica SPE cartridge and purified on a Flashmaster II using a 0-10% methanol in dichloromethane gradient over 60 min. Fractions 48-57 were combined and the solvent was evaporated in-vacuo to yield the title compound as a brown solid (3.08 g, 94%). LCMS (System B) RT=1.38 min, ES+ve m/z 152 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-fluoro-1H-indazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-fluoro-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-fluoro-1H-indazol-3-amine
Reactant of Route 5
4-fluoro-1H-indazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-fluoro-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.